2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide
Description
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a spirocyclic triazaspiro derivative characterized by a 4-bromophenyl group and an ethyl-substituted triazaspiro[4.5]decane core. The compound features a thioether linkage to an acetamide moiety, with the acetamide nitrogen bearing a 4-ethylphenyl substituent.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKONPCRFQXWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
1. Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 515.47 g/mol . The structure features a triazaspiro framework , which consists of three nitrogen atoms integrated into a spirocyclic system, enhancing its chemical diversity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27BrN4O2S |
| Molecular Weight | 515.47 g/mol |
| Key Structural Features | Triazaspiro framework |
| Functional Groups | Bromine, Sulfur |
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the spirocyclic core.
- Introduction of bromophenyl and ethyl groups.
- Addition of sulfanyl and acetamide groups under controlled conditions.
Common reagents used in these reactions include bromine and ethyl iodide, along with various catalysts to facilitate the formation of the desired structure .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways depend on the specific biological target being studied.
3.2 Anticancer Potential
Recent studies have investigated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in carcinogenesis and cancer progression . The compound's structural features contribute to its selectivity and potency against various cancer cell lines.
3.3 Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against several pathogens. Studies indicate that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections .
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the efficacy of this compound against multiple human tumor cell lines (e.g., Mia PaCa-2, PANC-1). Results indicated that it exhibited potent cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Candida albicans and Staphylococcus aureus. The disk diffusion method revealed that the compound effectively inhibited microbial growth, supporting its potential application in clinical settings .
5. Future Directions
Given its promising biological activities, future research should focus on:
- Further elucidating the structure-activity relationship (SAR) to optimize efficacy.
- Conducting in vivo studies to assess pharmacokinetics and toxicity profiles.
- Exploring formulations for enhanced bioavailability in clinical applications.
Comparison with Similar Compounds
Key Observations:
Triazaspiro Core Substitution :
- Ethyl vs. methyl substitution at the 8-position affects steric bulk and conformational flexibility. Ethyl groups (as in the target compound and ) may enhance metabolic stability compared to methyl analogs .
- The bromophenyl group is conserved across all analogs, suggesting its critical role in target binding or molecular recognition.
Acetamide Substituents: Electron-Donating Groups: Methoxy (in ) and methyl (in ) substituents influence solubility and electronic properties. Methoxy groups improve hydrophilicity, while methyl groups enhance lipophilicity.
Molecular Weight Trends :
- The target compound’s estimated molecular weight (~528 g/mol) aligns with analogs in this class, which range from 513.5 to 535.9 g/mol. Higher weights in correlate with additional oxygen or chlorine atoms.
Implications of Substituent Variations
- Solubility : Methoxy-substituted analogs (e.g., ) may exhibit improved aqueous solubility compared to alkyl-substituted derivatives (e.g., ).
- Synthetic Feasibility : Ethyl and methyl groups on the triazaspiro core (as in the target compound and ) are synthetically accessible via alkylation or reductive amination pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
